![molecular formula C18H22N4O6S B2919635 ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 398998-70-4](/img/structure/B2919635.png)
ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an oxazole moiety, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole derivative using sulfonyl chlorides in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves the coupling of the piperazine derivative with the oxazole-benzenesulfonyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the sulfonyl group or the oxazole ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction of the sulfonyl group may produce sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity, while the piperazine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
Ethyl 4-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its combination of a piperazine ring, an oxazole moiety, and a benzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-27-18(24)21-8-10-22(11-9-21)29(25,26)15-6-4-14(5-7-15)17(23)19-16-12-13(2)28-20-16/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROVNARFBCOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
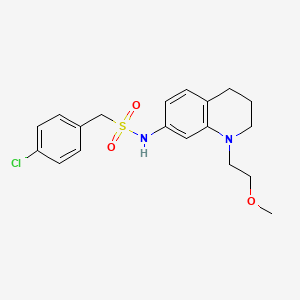
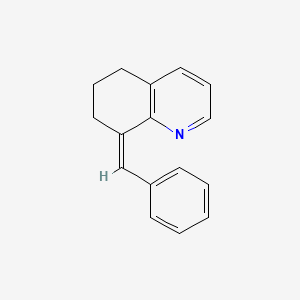
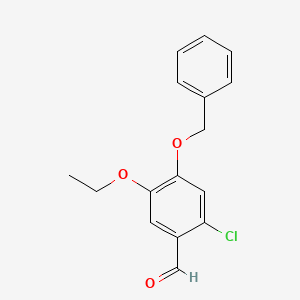
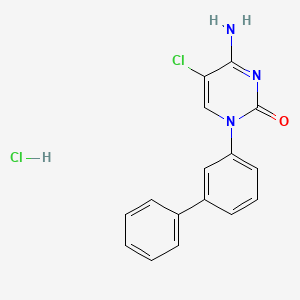
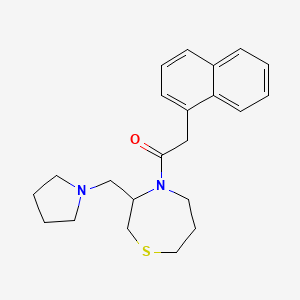
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)
![2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE](/img/structure/B2919564.png)
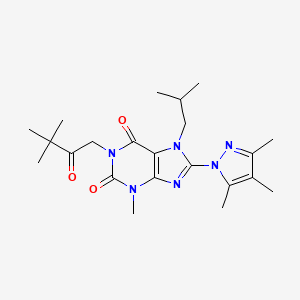

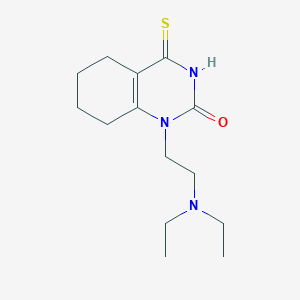
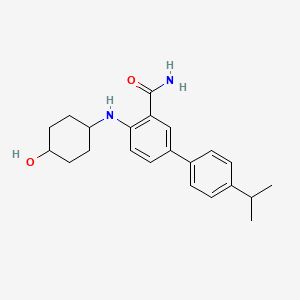
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2919573.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2919574.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)
